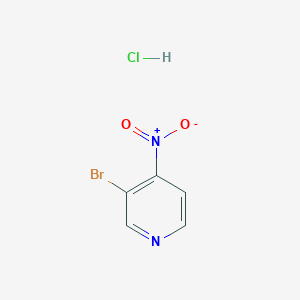![molecular formula C19H23BrClNO B1374862 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride CAS No. 1220035-21-1](/img/structure/B1374862.png)
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride (3-BMPH) is an organic compound that has been used in a variety of research applications, ranging from drug discovery to biochemical and physiological studies. It is a highly versatile compound that has been used in a wide range of laboratory experiments, both in vitro and in vivo.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Drug Development
Research indicates that compounds similar to 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride are explored for their potential in treating various disorders. For instance, paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor used for treating depression and anxiety disorders (Germann, Ma, Han, & Tikhomirova, 2013). Another study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase activity, crucial in developing treatments for dementia and Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Radiolabeled Probes for Receptor Studies
Halogenated 4-(phenoxymethyl)piperidines, which include compounds structurally similar to 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride, have been synthesized as potential receptor ligands. These compounds are studied for their affinity and selectivity using in vitro receptor binding assays, and some are used as radiolabeled probes for in vivo tomographic studies of σ receptors (Waterhouse, Mardon, Giles, Km, Collier, Tl, & O'Brien, 1997).
Chemical Synthesis and Material Science
Compounds like 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride are also relevant in material science. The synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which involve similar chemical structures, have been studied. These investigations focus on their potential applications in developing new materials with specific properties (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).
Crystallography and Molecular Structure Analysis
The molecular and crystal structures of compounds structurally related to 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride are subjects of study in crystallography. These studies provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, critical for understanding their physical and chemical properties (Kuleshova & Khrustalev, 2000).
Eigenschaften
IUPAC Name |
3-[(4-benzyl-2-bromophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-18-12-16(11-15-5-2-1-3-6-15)8-9-19(18)22-14-17-7-4-10-21-13-17;/h1-3,5-6,8-9,12,17,21H,4,7,10-11,13-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXDWDYBHGTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile](/img/structure/B1374780.png)







![1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid](/img/structure/B1374792.png)



![tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B1374799.png)
